molecular formula C7H11F2N B6588511 5,5-difluoro-2-azabicyclo[2.2.2]octane CAS No. 1214875-50-9

5,5-difluoro-2-azabicyclo[2.2.2]octane

Cat. No.: B6588511
CAS No.: 1214875-50-9
M. Wt: 147.17 g/mol
InChI Key: WRIONTXKBJJURC-UHFFFAOYSA-N
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Description

5,5-Difluoro-2-azabicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C7H11F2N. It is characterized by the presence of two fluorine atoms and a nitrogen atom within a bicyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-difluoro-2-azabicyclo[2.2.2]octane typically involves the fluorination of 2-azabicyclo[2.2.2]octane. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-2-azabicyclo[2.2.2]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of difluoro-2-azabicyclo[2.2.2]octane derivatives with oxidized functional groups.

    Reduction: Formation of partially or fully reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

5,5-Difluoro-2-azabicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-difluoro-2-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[2.2.2]octane: Lacks the fluorine atoms, resulting in different chemical properties.

    5,5-Dichloro-2-azabicyclo[2.2.2]octane: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

5,5-Difluoro-2-azabicyclo[2.2.2]octane is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. These properties make it a valuable compound for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 5,5-difluoro-2-azabicyclo[2.2.2]octane can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "2,2,2-trifluoroethylamine", "1,5-cyclooctadiene", "sodium hydride", "1,2-dibromoethane", "acetic acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 2,2,2-trifluoroethylamine is reacted with sodium hydride to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 1,5-cyclooctadiene to form a cycloaddition product.", "Step 3: The cycloaddition product is then treated with 1,2-dibromoethane to form a dibromide intermediate.", "Step 4: The dibromide intermediate is then treated with a mixture of acetic acid and sodium bicarbonate to form the corresponding aziridine.", "Step 5: The aziridine is then reacted with sodium hydride and 5% palladium on carbon in a hydrogen atmosphere to form the desired 5,5-difluoro-2-azabicyclo[2.2.2]octane product.", "Step 6: The product is purified by recrystallization from a mixture of water and sodium chloride." ] }

CAS No.

1214875-50-9

Molecular Formula

C7H11F2N

Molecular Weight

147.17 g/mol

IUPAC Name

5,5-difluoro-2-azabicyclo[2.2.2]octane

InChI

InChI=1S/C7H11F2N/c8-7(9)3-6-2-1-5(7)4-10-6/h5-6,10H,1-4H2

InChI Key

WRIONTXKBJJURC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC1CC2(F)F

Purity

95

Origin of Product

United States

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